molecular formula C19H28N4O3 B7052564 Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate

Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate

Cat. No.: B7052564
M. Wt: 360.5 g/mol
InChI Key: SGEIMHSZRCQZDM-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a pyridine ring, all connected through various functional groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is usually attached through a reductive amination process, where a pyrrolidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent.

    Carbamoylation: The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine and pyrrolidine rings.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate: Similar but with the pyridine ring attached directly to the piperidine ring.

Uniqueness

Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts distinct pharmacological properties. This structural feature allows for specific interactions with biological targets that are not possible with other similar compounds.

This compound’s unique combination of rings and functional groups makes it a valuable molecule for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-2-26-18(24)16-6-5-11-23(14-16)19(25)21-13-15-7-8-20-17(12-15)22-9-3-4-10-22/h7-8,12,16H,2-6,9-11,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIMHSZRCQZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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